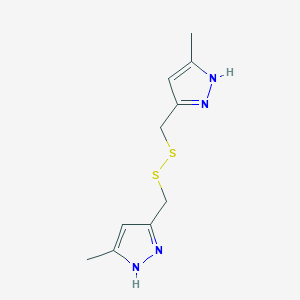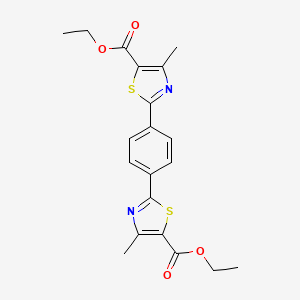
1,2-Bis((5-methyl-1H-pyrazol-3-yl)methyl)disulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis((5-methyl-1H-pyrazol-3-yl)methyl)disulfane is an organic compound with the molecular formula C10H14N4S2 It features two 5-methyl-1H-pyrazol-3-yl groups connected by a disulfane (S-S) bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis((5-methyl-1H-pyrazol-3-yl)methyl)disulfane typically involves the reaction of 5-methyl-1H-pyrazole-3-carbaldehyde with a disulfide source under specific conditions. One common method includes the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF), followed by the addition of a disulfide compound .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Bis((5-methyl-1H-pyrazol-3-yl)methyl)disulfane can undergo various chemical reactions, including:
Oxidation: The disulfane bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfane bond can be reduced to form thiols.
Substitution: The pyrazole rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or dithiothreitol (DTT).
Substitution: Electrophiles like halogens or nitro groups in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding thiols.
Substitution: Halogenated or nitro-substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
1,2-Bis((5-methyl-1H-pyrazol-3-yl)methyl)disulfane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Potential use in studying enzyme mechanisms involving disulfide bonds.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Possible applications in materials science for the development of new polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 1,2-Bis((5-methyl-1H-pyrazol-3-yl)methyl)disulfane involves its ability to interact with biological molecules through its disulfane bridge and pyrazole rings. The disulfane bond can undergo redox reactions, making it a potential modulator of redox-sensitive biological pathways. The pyrazole rings can interact with various enzymes and receptors, influencing their activity .
Comparación Con Compuestos Similares
1,2-Bis((1H-pyrazol-3-yl)methyl)disulfane: Lacks the methyl group on the pyrazole rings.
1,2-Bis((5-phenyl-1H-pyrazol-3-yl)methyl)disulfane: Contains phenyl groups instead of methyl groups.
Uniqueness: 1,2-Bis((5-methyl-1H-pyrazol-3-yl)methyl)disulfane is unique due to the presence of the methyl group on the pyrazole rings, which can influence its reactivity and binding properties.
Propiedades
IUPAC Name |
5-methyl-3-[[(5-methyl-1H-pyrazol-3-yl)methyldisulfanyl]methyl]-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4S2/c1-7-3-9(13-11-7)5-15-16-6-10-4-8(2)12-14-10/h3-4H,5-6H2,1-2H3,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHMIIAFNRZJOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CSSCC2=NNC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Zirconium(4+) tetrakis[(2Z)-1,1,1,5,5,5-hexafluoro-4-oxo-2-penten-2-olate]](/img/structure/B8245883.png)
![(3Z,3'Z,3''Z)-4,4',4''-[bismuthinetriyltris(oxy)]tris(1,1,1,5,5,5-hexafluoropent-3-en-2-one)](/img/structure/B8245887.png)

![2-(4-nitrophenyl)-3H-naphtho[3,2-e]benzimidazole-6,11-dione](/img/structure/B8245896.png)
![2-pyridin-4-yl-3H-naphtho[3,2-e]benzimidazole-6,11-dione](/img/structure/B8245903.png)
![4-(6,11-dioxo-3H-naphtho[2,3-e]benzimidazol-2-yl)benzonitrile](/img/structure/B8245910.png)

![Methanesulfonamide, N-[4-(bromomethyl)-2-chlorophenyl]-](/img/structure/B8245931.png)
